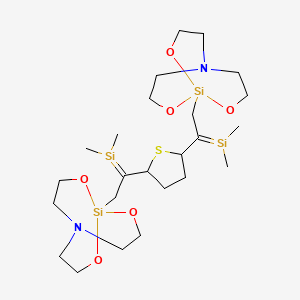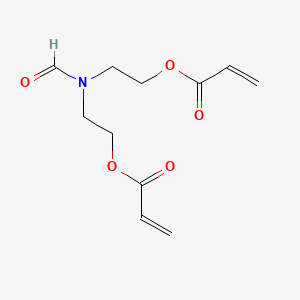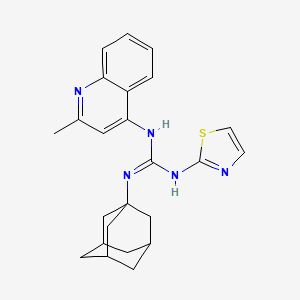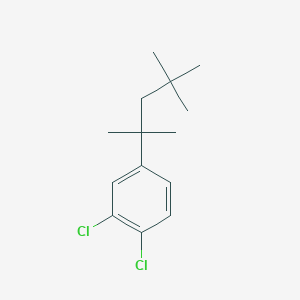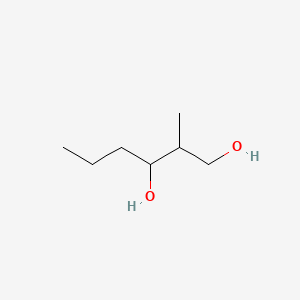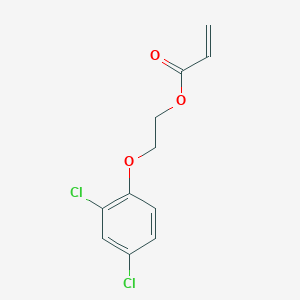
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C11H10Cl2O3. It is an ester formed from 2,4-dichlorophenol and acrylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate typically involves the esterification of 2,4-dichlorophenol with acrylic acid. This reaction is catalyzed by an acid, such as sulfuric acid or ion exchange resin, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenoxy)acetic acid.
Reduction: 2-(2,4-Dichlorophenoxy)ethanol.
Substitution: Various substituted phenoxyethyl esters.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential effects on biological systems and as a model compound in environmental studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(2,4-Dichlorophenoxy)ethanol: Similar structure but with an alcohol group instead of an ester.
2-(2,4-Dichlorophenoxy)ethyl acetate: Similar structure but with an acetate ester instead of an acrylate ester.
Uniqueness
2-(2,4-Dichlorophenoxy)ethyl prop-2-enoate is unique due to its acrylate ester group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it valuable in specific applications, such as polymer synthesis and material science .
Properties
CAS No. |
74388-74-2 |
|---|---|
Molecular Formula |
C11H10Cl2O3 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-11(14)16-6-5-15-10-4-3-8(12)7-9(10)13/h2-4,7H,1,5-6H2 |
InChI Key |
PCNUEDFWPSMJOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


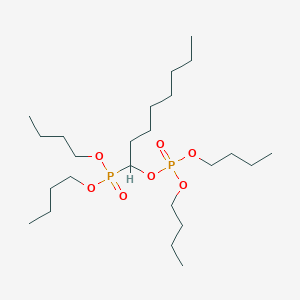
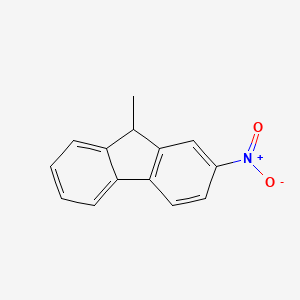
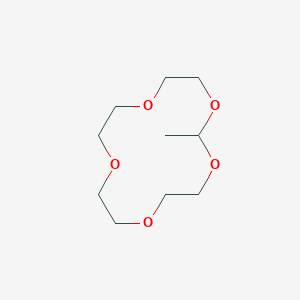
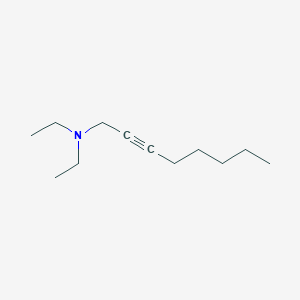
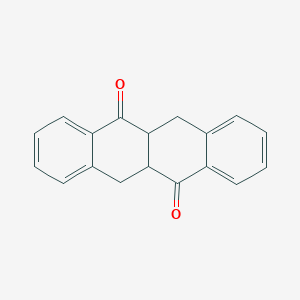
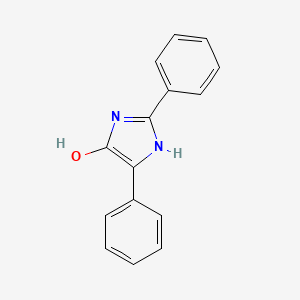
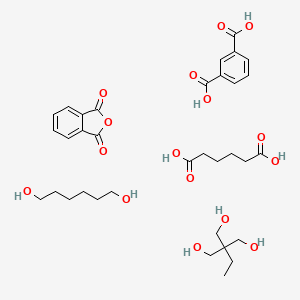
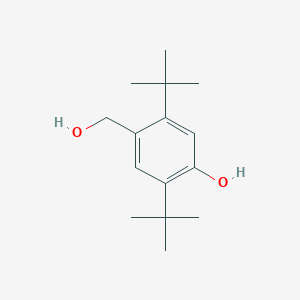
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
